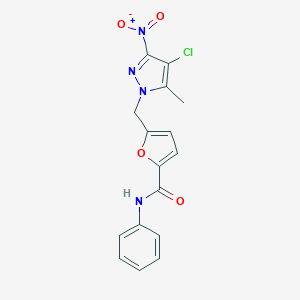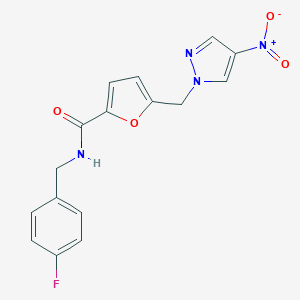
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide, also known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a variety of physiological processes, including glucose and lipid metabolism, cell growth and proliferation, and autophagy. BML-275 has been widely used as a research tool to investigate the role of AMPK in various biological systems.
Mecanismo De Acción
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide inhibits AMPK activity by binding to the catalytic subunit of the enzyme and preventing its activation by upstream kinases. This leads to a decrease in phosphorylation of downstream targets of AMPK, including acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR), resulting in altered cellular metabolism and decreased cell proliferation.
Biochemical and physiological effects:
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of lipogenesis and fatty acid oxidation, induction of autophagy, and inhibition of cancer cell proliferation. In addition, 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity for AMPK inhibition, which allows researchers to study the effects of AMPK inhibition without the confounding effects of off-target effects. However, one limitation of using 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired level of inhibition. In addition, the effects of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide may be cell type-specific, and caution should be exercised when extrapolating results to other cell types or in vivo models.
Direcciones Futuras
There are several potential future directions for research involving 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. One area of interest is the use of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. For example, 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to enhance the anti-tumor effects of chemotherapy drugs in preclinical models. Another area of interest is the development of more potent and selective AMPK inhibitors, which may have improved therapeutic potential compared to 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. Finally, further studies are needed to elucidate the role of AMPK in various biological systems and to determine the potential clinical applications of AMPK inhibitors like 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide.
Métodos De Síntesis
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylphenylhydrazine, which is then reacted with ethyl 2-bromoacetate to form the corresponding bromoethyl hydrazine. The bromoethyl hydrazine is then reacted with 4-bromo-1H-pyrazole-5-carboxylic acid to form 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. The synthesis of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been described in detail in several publications.
Aplicaciones Científicas De Investigación
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been used extensively in scientific research to investigate the role of AMPK in various biological systems. It has been shown to inhibit AMPK activity in vitro and in vivo, and has been used to study the effects of AMPK inhibition on cellular metabolism, autophagy, and cancer cell proliferation. 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has also been used to investigate the role of AMPK in the regulation of insulin sensitivity, inflammation, and cardiovascular function.
Propiedades
Nombre del producto |
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C13H14BrN3O |
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
4-bromo-2-ethyl-N-(3-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-12(11(14)8-15-17)13(18)16-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,16,18) |
Clave InChI |
DCECVUUFBALDOD-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C |
SMILES canónico |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)